molecular formula C23H18N4O3S2 B6553540 3-benzyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040670-84-5

3-benzyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No. B6553540
CAS RN: 1040670-84-5
M. Wt: 462.5 g/mol
InChI Key: VABYDNLQMMWQOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Common techniques might include nucleophilic substitution reactions, condensation reactions, and ring-closing reactions .


Molecular Structure Analysis

The structure of the compound would be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The compound’s reactivity would depend on the functional groups present. For example, the thieno[3,2-d]pyrimidin-4-one ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties, such as its melting point, solubility, and stability, would be determined through various laboratory tests .

Mechanism of Action

If the compound is biologically active, its mechanism of action would be determined through biological assays and possibly molecular docking studies .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties. Material safety data sheets (MSDS) would provide information on handling, storage, and disposal .

Future Directions

Future research might involve optimizing the compound’s synthesis, studying its reactivity, investigating its biological activity, and potentially developing it into a drug .

properties

IUPAC Name

3-benzyl-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S2/c1-29-17-9-7-16(8-10-17)21-25-19(30-26-21)14-32-23-24-18-11-12-31-20(18)22(28)27(23)13-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABYDNLQMMWQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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